1-((4-fluorophenyl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Descripción
This compound features a piperidine core substituted at the 4-position with a carboxamide group linked to a 1,3,4-oxadiazole ring. The oxadiazole is further modified with a tetrahydrofuran-2-yl group, while the piperidine's nitrogen is sulfonylated by a 4-fluorophenyl moiety. This structure combines multiple pharmacophores: the sulfonyl group enhances metabolic stability, the oxadiazole contributes to hydrogen bonding and π-π interactions, and the tetrahydrofuran moiety may improve solubility and conformational rigidity .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O5S/c19-13-3-5-14(6-4-13)29(25,26)23-9-7-12(8-10-23)16(24)20-18-22-21-17(28-18)15-2-1-11-27-15/h3-6,12,15H,1-2,7-11H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHVWYUJMVEAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Replacement of oxadiazole with oxazole () eliminates one nitrogen, reducing polarity and possibly weakening target binding .
Substituent Effects :
- The tetrahydrofuran-2-yl group in the target compound provides an oxygen-rich, semi-rigid structure, improving solubility compared to thiophene () or isopropyl () substituents .
- The 4-fluorophenylsulfonyl group enhances stability and electron-withdrawing effects, contrasting with 4-fluorobenzoyl (), which is more prone to hydrolysis .
Research Findings and Implications
- Synthetic Feasibility : Analogous compounds (e.g., ) utilize piperidine sulfonylation and oxadiazole coupling, suggesting viable routes for the target’s synthesis .
- Structure-Activity Relationship (SAR) :
- Tetrahydrofuran vs. Thiophene : indicates that replacing thiophene with tetrahydrofuran reduces aromaticity but improves solubility, critical for oral bioavailability .
- Sulfonyl vs. Benzoyl : The sulfonyl group’s electron-withdrawing nature (target) may enhance binding to serine proteases or kinases compared to benzoyl () .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
